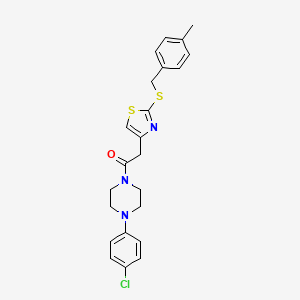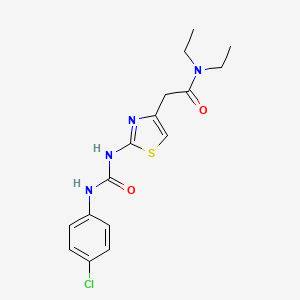
2-(3,4-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzothiatriazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular structure of such compounds typically involves a benzothiatriazine core with various substituents. The exact structure would depend on the specific substituents present .Chemical Reactions Analysis
Again, while specific reactions involving your compound aren’t available, benzothiatriazine derivatives are known to participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. For example, 3,4-dichlorobenzyl chloride, a related compound, is a liquid at room temperature with a boiling point of 122-124 °C/14 mmHg and a density of 1.411 g/mL at 25 °C .科学的研究の応用
Synthesis and Structural Studies
- Research into the synthesis and crystal structure determination of novel heterocyclic compounds, such as 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, provides a foundation for understanding the structural characteristics and potential reactivity of related compounds, including 2-(3,4-dichlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione. The study detailed the synthesis process and elucidated the crystal and molecular structure through spectroscopy and X-ray diffraction, confirming the compound's tautomeric form in the solid state and its potential for antiproliferative activity against cancer cell lines (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Antimicrobial Activity
- The development of new polynuclear heterocyclic compounds containing benzimidazole derivatives, from foundational structures similar to 2-(3,4-dichlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione, has been explored for their antimicrobial activities. These compounds were synthesized and assessed for their efficacy against various bacterial strains, revealing some compounds with significant antimicrobial potential (Bassyouni et al., 2012).
Corrosion Inhibition
- In materials science, derivatives of benzothiazole have been synthesized and studied for their corrosion inhibiting effects on steel in acidic environments. By exploring the structure-activity relationships of these compounds, researchers aim to develop more effective corrosion inhibitors for industrial applications (Hu et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-1λ6,2,3,4-benzothiatriazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-10-6-5-9(7-11(10)15)8-18-17-16-12-3-1-2-4-13(12)21(18,19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXAVVKSGFKJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN(S2(=O)=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2704329.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2704330.png)
![4-methyl-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2704335.png)
![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2704336.png)
![1-(3-Chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2704338.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2704339.png)




![9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2704346.png)

